

Physical and chemical properties of N-acetylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1H-Pyrazol-1-yl)ethanone

Cat. No.: B161398

[Get Quote](#)

N-Acetylpyrazole: A Comprehensive Technical Guide

Introduction

N-acetylpyrazole is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The introduction of an acetyl group onto one of the nitrogen atoms modifies the electronic and steric properties of the pyrazole ring, influencing its reactivity and potential applications. While a significant body of research exists for substituted N-acetylpyrazole derivatives, particularly in the fields of medicinal and agricultural chemistry, data on the parent N-acetylpyrazole is less abundant. This guide provides a detailed overview of the known physical and chemical properties of N-acetylpyrazole and its derivatives, along with experimental protocols for their synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of N-acetylpyrazoles can vary significantly with substitution on the pyrazole ring. The available quantitative data for the parent pyrazole and various N-acetylpyrazole derivatives are summarized below for comparison.

Properties of Pyrazole

For context, the properties of the parent compound, pyrazole, are presented in the table below. Pyrazole is a colorless solid with a pyridine-like odor.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a weak base and is partially

soluble in water.[1][3]

Property	Value	Reference
Molecular Formula	C ₃ H ₄ N ₂	[3]
Molecular Weight	68.08 g/mol	[2][3]
Melting Point	67-70 °C	[3]
Boiling Point	186-188 °C	[3]
Solubility in Water	19400 mg/L (at 25 °C)	[2]
pKa	2.49 (at 25 °C)	[3]
LogP	0.26	[2]

Physical Properties of N-Acetylpyrazole Derivatives

The melting points of several substituted N-acetylpyrazole derivatives have been reported in the literature. These values are influenced by the nature and position of the substituents on the pyrazole or pyrazoline ring.

Compound	Melting Point (°C)
1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline	Not specified in abstract
1-(3-(4-Chlorophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone	Not specified in abstract
1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone	Not specified in abstract
1-(4,5-Dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazol-1-yl)ethanone	Not specified in abstract
1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles (general class)	Various, e.g., 120-122°C for one derivative
1-(3-(3,4-dichlorophenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl)ethanones	Not specified in abstract

Spectroscopic Data of N-Acetylpyrazole Derivatives

Spectroscopic techniques are crucial for the characterization of N-acetylpyrazole derivatives. The key spectral features are summarized below.

Spectroscopic Technique	Key Features and Observations for Derivatives
FT-IR (KBr, cm^{-1})	A strong absorption band for the carbonyl stretching of the acetyl group ($-\text{COCH}_3$) is typically observed in the range of 1654-1665 cm^{-1} . ^[4] Aliphatic and aromatic C-H stretching vibrations are also present.
^1H NMR (CDCl_3 or DMSO-d_6 , δ ppm)	A characteristic singlet for the three protons of the acetyl group (COCH_3) appears in the upfield region. The chemical shifts and splitting patterns of the pyrazole/pyrazoline ring protons and any substituents provide detailed structural information.
^{13}C NMR (CDCl_3 or DMSO-d_6 , δ ppm)	The carbonyl carbon of the acetyl group gives a signal in the downfield region. Signals for the carbons of the pyrazole/pyrazoline ring and any substituents are also observed. For example, in some derivatives, the CH_2 and CH carbons of the pyrazoline ring appear at approximately 38 ppm and 51 ppm, respectively. ^[4]
Mass Spectrometry (EI-MS)	The mass spectra of N-acetylpyrazoles and their derivatives can provide information about the molecular weight and fragmentation patterns. For 4-acetylpyrazole, a constitutional isomer, the base peak is $[\text{M}-\text{CH}_3]^+$, indicating the loss of the acetyl methyl group. ^[5]

Experimental Protocols

The synthesis of N-acetylpyrazoles generally involves the acetylation of a pyrazole ring. A common method for synthesizing substituted N-acetylpyrazoline derivatives is through the cyclocondensation of chalcones with hydrazine hydrate, followed by acetylation.

General Synthesis of N-Acetylpyrazole Derivatives

A widely used method for the synthesis of N-acetylpyrazole derivatives involves the reaction of a corresponding pyrazole with an acetylating agent, such as acetic anhydride or glacial acetic acid.^[6] The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or silica-supported sulfuric acid, and can sometimes be performed under solvent-free conditions.^{[7][8]}

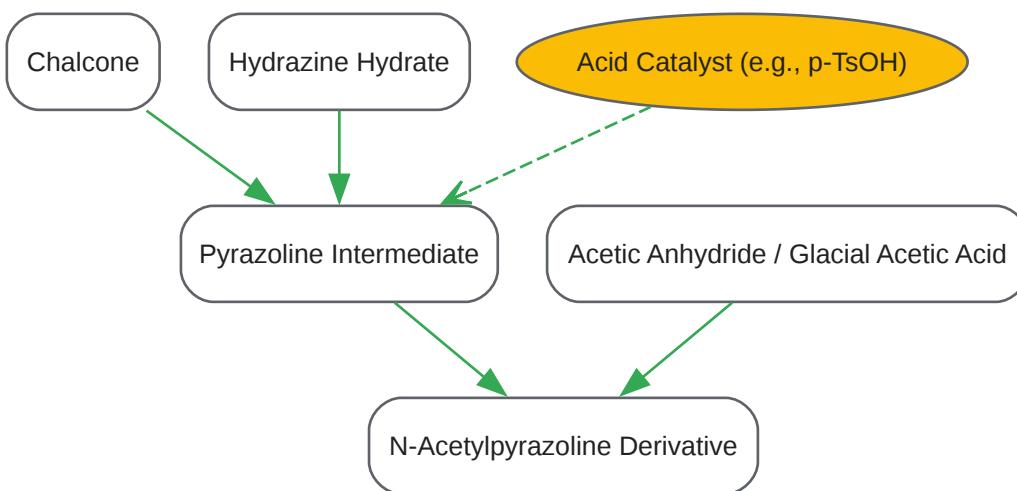
Materials:

- Substituted or unsubstituted pyrazole
- Acetic anhydride or glacial acetic acid
- Catalyst (e.g., p-toluenesulfonic acid, fly-ash:H₂SO₄) (optional)
- Solvent (e.g., ethanol) (optional)

Procedure:

- A mixture of the pyrazole derivative, the acetylating agent (acetic anhydride or glacial acetic acid), and a catalytic amount of the chosen acid catalyst are mixed in a suitable solvent or under solvent-free conditions.
- The reaction mixture is then heated, often under reflux or microwave irradiation, for a specified period.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This typically involves pouring the mixture into ice-cold water to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization from a suitable solvent.

Characterization Methods

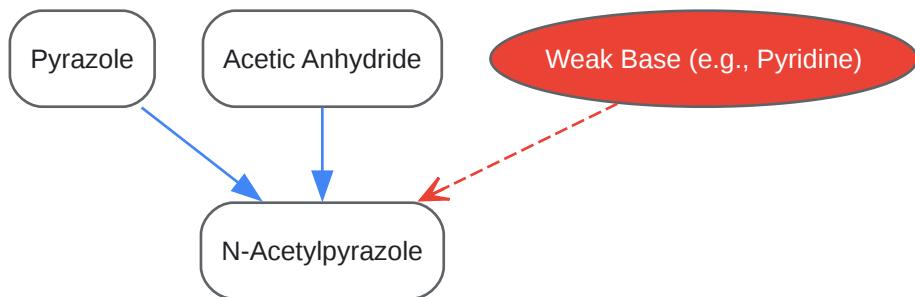

The synthesized N-acetylpyrazole derivatives are typically characterized using a combination of the following techniques:

- Melting Point: Determined using a melting point apparatus.
- FT-IR Spectroscopy: To identify the functional groups present in the molecule, particularly the acetyl carbonyl group.
- NMR Spectroscopy (^1H and ^{13}C): To elucidate the detailed molecular structure.
- Mass Spectrometry: To confirm the molecular weight and study the fragmentation pattern.
- Elemental Analysis: To determine the elemental composition of the synthesized compound.
[4]

Visualizations

Synthesis of N-Acetylpyrazole Derivatives from Chalcones

The following diagram illustrates a common synthetic pathway for N-acetylpyrazoline derivatives, starting from chalcones.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of N-acetylpyrazoline derivatives.

General Acetylation of a Pyrazole Ring

This diagram shows the direct acetylation of a pyrazole to form an N-acetylpyrazole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Synthesis of Some 1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- To cite this document: BenchChem. [Physical and chemical properties of N-acetylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161398#physical-and-chemical-properties-of-n-acetylpyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com